molecular formula C7H6N2 B1303618 2-(Isocyanomethyl)pyridine CAS No. 60148-13-2

2-(Isocyanomethyl)pyridine

Cat. No.: B1303618
CAS No.: 60148-13-2
M. Wt: 118.14 g/mol
InChI Key: QDGBDMBHUVUXRL-UHFFFAOYSA-N
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Description

2-(Isocyanomethyl)pyridine is an organic compound characterized by the presence of an isocyano group attached to a methyl group, which is further connected to a pyridine ring. This compound is known for its unique reactivity due to the isocyano group, which exhibits both nucleophilic and electrophilic properties. The molecular formula of this compound is C7H6N2, and it has a molecular weight of 118.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isocyanomethyl)pyridine typically involves the dehydration of formamides using phosphorus oxychloride in the presence of triethylamine as a solvent at 0°C. This method is known for its efficiency, yielding high-purity isocyanides in a short amount of time . Another method involves the use of N-[(1-oxido-2-pyridinyl)methyl]formamide as a precursor .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for increased synthesis speed, mild reaction conditions, and minimal waste production, making it environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-(Isocyanomethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The isocyano group can be oxidized to form corresponding isocyanates.

    Reduction: Reduction of the isocyano group can lead to the formation of amines.

    Substitution: The isocyano group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products:

    Oxidation: Isocyanates

    Reduction: Amines

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Organic Synthesis

Reactivity and Synthesis:
The isocyanide functionality in 2-(Isocyanomethyl)pyridine exhibits unusual reactivity, allowing for the synthesis of a broad range of functionalized isocyanides. Recent methodologies have demonstrated increased synthesis speed, mild reaction conditions, and high yields, which facilitate access to previously unexplored classes of isocyanides. This has implications for the development of new synthetic routes in organic chemistry .

Multicomponent Reactions:
The compound has been utilized in multicomponent reactions to synthesize complex heterocycles. For instance, it has been involved in the synthesis of thiazoles through a multicomponent approach, showcasing its utility in creating diverse molecular frameworks .

Medicinal Chemistry

Pharmacological Potential:
this compound and its derivatives have shown promise in pharmacological applications. Research indicates that pyridine-based compounds can exhibit various biological activities, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects.

Alzheimer's Disease Research:
One notable application is in the design of inhibitors for β-secretase (BACE1), a target for Alzheimer's disease treatment. The design process often involves computational methods to create conformers that dock with the target biomolecule, leading to potential therapeutic agents.

Superoxide Dismutase Activity:
Pyridine scaffolds like this compound have been used to create complexes demonstrating superoxide dismutase activity. These complexes are formed by reacting pyridyl amines with aromatic aldehydes and show promising results in mitigating oxidative stress.

Table 1: Summary of Applications and Findings

Application AreaMethodology/FindingsReference
Organic SynthesisIncreased synthesis speed and yield; access to unexplored isocyanides
Multicomponent ReactionsSynthesis of thiazoles using this compound
Pharmacological ActivityExhibits antioxidant, antibacterial, antiviral properties; potential as BACE1 inhibitors
Superoxide Dismutase ActivityComplexes formed from pyridyl amines show significant superoxide dismutase activity

Mechanism of Action

The mechanism of action of 2-(Isocyanomethyl)pyridine is largely influenced by the isocyano group. This group can act as both a nucleophile and an electrophile, allowing the compound to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .

Comparison with Similar Compounds

  • 2-Bromo-3-(isocyanomethyl)pyridine
  • 2-Chloro-3-(isocyanomethyl)pyridine
  • 2-Isocyanopyrimidine

Comparison: 2-(Isocyanomethyl)pyridine is unique due to its stability and reactivity. While similar compounds like 2-bromo-6-isocyanopyridine are also stable, they may not exhibit the same level of reactivity in multicomponent reactions . The presence of different substituents on the pyridine ring can significantly alter the chemical properties and reactivity of these compounds.

Biological Activity

2-(Isocyanomethyl)pyridine is a pyridine derivative characterized by the presence of an isocyanomethyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, cytotoxic effects against cancer cell lines, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H6N2
  • CAS Number : 60148-13-2
  • IUPAC Name : this compound

The structure of this compound allows for diverse reactivity due to the presence of both the pyridine ring and the isocyanomethyl functional group. This unique combination may contribute to its biological activities.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. Research conducted by BenchChem highlighted its effectiveness against various microbial strains, which suggests potential applications in developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

Microbial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans1264 µg/mL

Cytotoxic Activity Against Cancer Cells

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Notably, it demonstrated considerable activity against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer).

Table 2: Cytotoxicity Data

Cell LineGI50 (µM)Remarks
MCF70.5High sensitivity
HCT1160.33Excellent safety profile
A5491.0Moderate sensitivity

These findings indicate that this compound may serve as a promising candidate for further development into anticancer therapeutics.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets within cells, potentially influencing pathways related to cell proliferation and apoptosis.

  • Regulation of Apoptosis : The compound may induce apoptosis in cancer cells through mitochondrial pathways.
  • Enzyme Inhibition : It has been suggested that it could inhibit certain enzymes involved in tumor progression, although specific targets remain to be elucidated.

Case Studies and Research Findings

A significant study published in Green Chemistry explored the synthesis and biological evaluation of various isocyanide derivatives, including this compound. The study reported that this compound showed promising results in both antimicrobial and anticancer assays, indicating its versatility as a scaffold for drug development .

Case Study Example

  • Study Title : "Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Anticancer Agents"
  • Findings : The study highlighted that derivatives of pyridine, including those with isocyanide functionalities, exhibited potent activity against various cancer cell lines with favorable safety profiles .

Properties

IUPAC Name

2-(isocyanomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-8-6-7-4-2-3-5-9-7/h2-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGBDMBHUVUXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377967
Record name 2-(isocyanomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60148-13-2
Record name 2-(isocyanomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Isocyanomethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(Isocyanomethyl)pyridine

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